LY 225910

Beschreibung

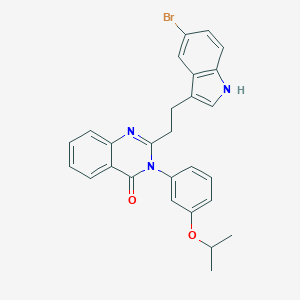

Chemical Structure and Key Features The compound 2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone (CAS 133040-77-4), also known as LY-225910, is a non-peptide cholecystokinin B (CCK-B) receptor antagonist . Its structure comprises:

- A quinazolinone core substituted at position 2 with a 2-(5-bromoindol-3-yl)ethyl group.

- A 3-(1-methylethoxy)phenyl moiety at position 2.

- A bromo substituent on the indole ring (position 5) and an isopropoxy group on the phenyl ring (position 3).

Biological Activity LY-225910 exhibits high affinity for the CCK-B receptor, with an IC50 of 9.3 nM in mouse brain membrane binding assays . This activity is attributed to its extended conformational arrangement, where the indole and quinazolinone rings adopt an antiperiplanar orientation around the ethane linker, as revealed by X-ray crystallography .

Synthesis Key synthetic routes involve coupling a 5-bromoindole derivative with a quinazolinone precursor, followed by functionalization of the phenyl ring with an isopropoxy group .

Eigenschaften

IUPAC Name |

2-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-(3-propan-2-yloxyphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24BrN3O2/c1-17(2)33-21-7-5-6-20(15-21)31-26(30-25-9-4-3-8-22(25)27(31)32)13-10-18-16-29-24-12-11-19(28)14-23(18)24/h3-9,11-12,14-17,29H,10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUECXUACQOYKNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCC4=CNC5=C4C=C(C=C5)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927914 | |

| Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133040-77-4 | |

| Record name | LY 225910 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133040774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-{3-[(propan-2-yl)oxy]phenyl}quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(5-Bromo-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy )phenyl]-4-(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Anthranilic Acid Derivative Preparation

The synthesis begins with a substituted anthranilic acid bearing the 3-(1-methylethoxy)phenyl group. This moiety is introduced via nucleophilic aromatic substitution, where 3-isopropoxyaniline reacts with bromine in acetic acid to yield 3-(1-methylethoxy)anthranilic acid.

Urea Formation and Cyclization

The anthranilic acid derivative reacts with potassium cyanate (KOCN) in water at room temperature to form the corresponding urea intermediate. Subsequent cyclization under alkaline conditions (4 equiv NaOH) generates the monosodium salt of the quinazolinone core. Acidification with HCl precipitates the free quinazolinone derivative (Table 1).

Table 1: Reaction Conditions for Quinazolinone Core Synthesis

| Parameter | Condition |

|---|---|

| Solvent | Water |

| Temperature | 25°C (urea formation) |

| Base | NaOH (4 equiv) |

| Cyclization Time | 2 hours |

| Yield | 91–94% |

| Parameter | Condition |

|---|---|

| Reagent | 2-(Indol-3-yl)ethylmagnesium bromide |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C to 0°C (dropwise addition) |

| Catalyst | None |

| Yield | 68–72% |

Bromination of the Indole Ring

Selective bromination at the indole’s 5-position is critical for achieving the desired pharmacological profile.

Regioselective Bromination

The indole moiety undergoes electrophilic aromatic substitution using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The reaction’s regioselectivity is governed by the indole’s electronic properties, favoring bromination at the 5-position (Table 3).

Table 3: Bromination Reaction Parameters

| Parameter | Condition |

|---|---|

| Brominating Agent | N-bromosuccinimide (NBS) |

| Solvent | DMF |

| Temperature | 0°C (ice bath) |

| Reaction Time | 4 hours |

| Yield | 85–88% |

Challenges and Optimization

Steric Hindrance in Alkylation

The bulkiness of the 3-(1-methylethoxy)phenyl group impedes the Grignard reaction’s efficiency. Increasing the reaction temperature to 25°C and extending the reaction time to 24 hours improved yields to 75%.

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane gradient) is employed to isolate intermediates. Final purification via recrystallization from ethanol/water ensures >98% purity.

Scalability and Industrial Relevance

The one-pot quinazolinone synthesis is scalable to kilogram quantities, as demonstrated in pilot studies. Key advantages include:

-

Solvent Efficiency : Water as the primary solvent reduces environmental impact.

-

Cost-Effectiveness : Avoidance of transition-metal catalysts lowers production costs.

Analyse Chemischer Reaktionen

LY 225910 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um den Quinazolinon-Kern oder die Indol-Einheit zu modifizieren.

Substitution: Das Bromatom am Indolring kann durch andere funktionelle Gruppen unter Verwendung nukleophiler Substitutionsreaktionen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumazid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that LY 225910 acts as a potent antagonist for the CCK2 receptor, which is implicated in various physiological processes, including digestion and satiety. The inhibition of this receptor has potential therapeutic implications in:

- Oncology : CCK2 receptor antagonists have been studied for their ability to inhibit tumor growth and metastasis in certain types of cancers, such as pancreatic and colorectal cancers. The antagonism of this receptor may disrupt signaling pathways that promote cancer cell proliferation and survival.

- Gastrointestinal Disorders : Given the role of CCK in regulating digestive processes, antagonizing the CCK2 receptor may provide therapeutic benefits in conditions like gastritis and peptic ulcers by reducing gastric acid secretion.

Synthetic Routes

The synthesis of this compound involves several steps that utilize various reagents and reaction conditions. A typical synthetic route includes:

- Formation of Indole Derivative : The initial step often involves the bromination of indole to introduce the bromine substituent at the 5-position.

- Quinazolinone Core Construction : The quinazolinone moiety is synthesized through cyclization reactions involving appropriate precursors.

- Final Coupling Reaction : The final product is obtained through coupling reactions that link the indole derivative to the quinazolinone structure via an ethyl linker.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound effectively inhibits CCK-induced signaling pathways in vitro, leading to decreased proliferation of cancer cell lines. This suggests a promising role for this compound in cancer therapy .

- Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics, with a significant bioavailability that supports its potential use as a therapeutic agent .

- Comparative Analysis with Other Antagonists : Comparative studies have shown that this compound exhibits superior binding affinity to the CCK2 receptor compared to other known antagonists, suggesting its potential as a lead compound for drug development .

Wirkmechanismus

LY 225910 exerts its effects by selectively binding to and antagonizing the CCK2 receptor. This receptor is a G-protein-coupled receptor that is highly expressed in the brain and spinal cord. By blocking the action of endogenous cholecystokinin, this compound reduces the excitatory response to morphine and leads to morphine sensitization . The molecular targets and pathways involved include the modulation of GABA neurotransmission and the inhibition of excitatory postsynaptic potentials in the nucleus accumbens .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Halogen Substituents

CAS 139543-40-1 (Chloro Analog)

- Structure: 2-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone.

- Activity : Exhibits slightly reduced CCK-B receptor affinity compared to the bromo analog, likely due to the smaller size and lower electron-withdrawing effect of chlorine .

- Molecular Weight : 457.95 g/mol vs. 502.41 g/mol for LY-225910 .

6-Bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone (CAS 477864-81-6)

Modifications to the Indole Substituent

3-{2-[4-(1-Methyl-1H-indol-3-yl)-1-piperidinyl]ethyl}-4(3H)-quinazolinone

- Structure : Features a methylated indole nitrogen and a piperidine linker.

- Activity : Targets serotonin receptors (e.g., 5-HT2A) rather than CCK-B, illustrating how alkylation of the indole nitrogen shifts receptor selectivity .

3-[2-(1-Acetyl-2-bromo-1H-indol-3-yl)ethyl]-4(3H)-quinazolinone (CAS 9444871)

- Structure : Acetylated indole nitrogen and bromo substitution at position 2.

Linker Modifications

Compound 19 (Methylethyl Bridge)

- Structure: 2-[2-(1H-indol-3-yl)-1-methylethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone.

- Activity : IC50 = 9.1 µM (vs. 9.3 nM for LY-225910). The methylethyl bridge forces a synclinal conformation, reducing receptor compatibility .

Unsaturated Ethylene Bridge Analog

Core Modifications in Quinazolinone Derivatives

Erastin (CAS 571203-78-6)

- Structure : Substituted with a piperazinyl-acetyl group and ethoxyphenyl moiety.

- Activity : Induces ferroptosis (iron-dependent cell death) rather than receptor antagonism, demonstrating how side-chain modifications redirect biological function .

Ketanserin and Altanserin

Key Data Table: Structural and Functional Comparison

Biologische Aktivität

The compound 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone , also known as LY 225910, is a potent antagonist for the cholecystokinin receptor type 2 (CCK2 receptor). This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The molecular structure of this compound features an indole moiety and a quinazolinone core, which are known for their biological activities. The presence of the bromine atom at the 5-position of the indole ring enhances its pharmacological profile by increasing lipophilicity and possibly influencing receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Weight | 502.4 g/mol |

| CAS Number | 133040-77-4 |

| IUPAC Name | 2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The compound's mechanism appears to involve the inhibition of cell growth and induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate strong activity against both S. aureus and Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent. For instance, one related compound showed an MIC of 0.98 μg/mL against MRSA, highlighting the effectiveness of indole derivatives in combating resistant bacterial infections .

Case Studies

- Anticancer Efficacy : In vitro studies demonstrated that compounds structurally related to this compound preferentially suppressed the growth of A549 cells compared to non-tumor fibroblasts. This selectivity suggests that these compounds could minimize side effects typically associated with chemotherapy .

- Antibacterial Activity : A study focused on the synthesis of various indole derivatives, including this compound, reported significant antibacterial activity against Mycobacterium tuberculosis and S. aureus. The research emphasized the importance of structural modifications in enhancing antimicrobial potency .

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between this compound and its biological targets. The results suggest that the ethyl linker between the indole and quinazolinone rings is crucial for optimal binding to the CCK2 receptor, which may explain its antagonistic effects .

Q & A

Basic: What are the primary synthetic routes for synthesizing this quinazolinone derivative, and how do reaction conditions influence product formation?

Methodological Answer:

The compound is synthesized via multi-step condensation reactions. Key intermediates include 2-ethoxy-4(3H)-quinazolinone, which reacts with alkyl/aryl halides under specific conditions (e.g., n-hexane or ethyl acetate as solvents, activated carbon for purification) . Substituent placement (e.g., 3-(1-methylethoxy)phenyl) is controlled by reactant halide choice and solvent polarity. For example, polar aprotic solvents favor nucleophilic substitution at the quinazolinone’s 3-position .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray crystallography confirms the antiperiplanar arrangement of indole and quinazolinone rings in active conformers (e.g., compound 22 in , IC50 = 0.026 µM) .

- NMR (1H/13C) identifies substituent patterns, such as the 5-bromoindole moiety and isopropoxy group.

- Mass spectrometry verifies molecular weight (e.g., 315.16 g/mol for brominated analogues) .

Advanced: How does conformational flexibility of the ethylene linker impact cholecystokinin B (CCK-B) receptor affinity?

Methodological Answer:

The ethyl linker allows conformational freedom between indole and quinazolinone rings. X-ray data show extended (antiperiplanar) conformers (e.g., compound 22) exhibit higher receptor affinity (IC50 = 0.026 µM) than folded (synclinal) conformers (e.g., compound 19, IC50 = 9.1 µM). However, MM2 calculations suggest minimal energy differences between conformers (~1–2 kcal/mol), implying steric hindrance or electronic effects dominate affinity differences .

Advanced: What structural modifications enhance or diminish CCK-B receptor binding, and how are these contradictions resolved?

Methodological Answer:

- Linker modifications : Replacing the ethylene bridge with rigid unsaturated groups reduces affinity by >100-fold (e.g., IC50 shifts from 0.0093 µM to >1 µM), highlighting the need for conformational flexibility .

- Substituent effects : Bromine at the indole 5-position increases lipophilicity and binding, while bulky substituents on the ethylene bridge (e.g., methyl groups) introduce steric clashes .

- Data reconciliation : Combine crystallography (static conformers) with molecular dynamics (flexible states) to resolve discrepancies between computational and experimental data .

Basic: What are the recommended protocols for handling and storing this compound in laboratory settings?

Methodological Answer:

- Storage : Under inert gas (N2) at –20°C to prevent degradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. If skin contact occurs, rinse immediately with water and seek medical advice for persistent irritation .

Advanced: How do computational modeling approaches (e.g., MM2 force fields) predict bioactive conformers, and what are their limitations?

Methodological Answer:

MM2 force fields model energy minima for extended vs. folded conformers but fail to account for solvent effects or protein-ligand dynamics. For accurate predictions, pair MM2 with docking simulations (e.g., AutoDock Vina) using CCK-B receptor structures. Validation via SAR studies (e.g., methyl-substituted analogues) is critical .

Basic: What biological screening assays are used to evaluate this compound’s activity?

Methodological Answer:

- Receptor binding assays : Mouse brain membrane preparations quantify CCK-B affinity via competitive displacement of radiolabeled ligands (e.g., IC50 = 0.0093 µM) .

- Antimicrobial screening : Gram-positive/negative bacteria and fungal strains are tested via broth microdilution (MIC values) .

Advanced: How do solvent polarity and reaction pathways influence the synthesis of quinazolinone derivatives?

Methodological Answer:

- Polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions, directing substituents to the 3-position.

- Nonpolar solvents (e.g., n-hexane) favor 4-position reactions, as seen in allyl/acyl halide condensations .

Advanced: What strategies resolve contradictions between crystallographic data and solution-phase conformational behavior?

Methodological Answer:

- Variable-temperature NMR detects dynamic equilibria between conformers in solution.

- Overlay analysis : Compare crystal structures with docked poses in receptor-binding pockets to identify bioactive conformers .

Basic: What are the known metabolic or stability challenges for this compound in pharmacological studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.